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molecular formula C9H8F2O3 B8757231 4,5-Difluoro-3-methoxyphenyl acetic acid CAS No. 887585-35-5

4,5-Difluoro-3-methoxyphenyl acetic acid

Cat. No. B8757231
M. Wt: 202.15 g/mol
InChI Key: SBJJRVSWJFKCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492440B2

Procedure details

1.59 g of 5-allyl-1,2-difluoro-3-methoxybenzene (C2) are dissolved in 5.25 ml of ethyl acetate and 19.75 ml of glacial acetic acid and cooled to 0° C. in an ice bath. The solution is subsequently treated with ozone for 15 min (ozone generator: oxygen flow rate 40 l/h—corresponds to 5 g/h of O3). The mixture is subsequently diluted with 12 ml of water and warmed at 50° C. for a further 15 min. The reaction solution is then evaporated in vacuo, and the residue remaining is dissolved in 50 ml of tetrahydrofuran. 420 μl of H2O2 (30% solution) and 163 mg of phenylselenic acid are added. The reaction solution is subsequently heated under reflux for 2 h and, when the reaction is complete, evaporated to dryness in vacuo. The residue is purified by flash column chromatography on silica gel (solvent gradient: dichloromethane/0-40% by vol. of methanol), giving 806 mg of the title compound as a colourless oil; MS: 203.1 (MH+); TLC: Rf=0.40 (cyclohexane/ethyl acetate 9:1).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
solvent
Reaction Step One
Quantity
19.75 mL
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]([O:12][CH3:13])[C:7]([F:11])=[C:8]([F:10])[CH:9]=1)C=C.[C:14]([OH:17])(=[O:16])[CH3:15].O=[O+][O-].O=O>C(OCC)(=O)C.O>[F:10][C:8]1[CH:9]=[C:4]([CH2:15][C:14]([OH:17])=[O:16])[CH:5]=[C:6]([O:12][CH3:13])[C:7]=1[F:11]

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C=C)C=1C=C(C(=C(C1)F)F)OC
Name
Quantity
5.25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
19.75 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution is then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue remaining is dissolved in 50 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
420 μl of H2O2 (30% solution) and 163 mg of phenylselenic acid are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel (solvent gradient: dichloromethane/0-40% by vol. of methanol)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 806 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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